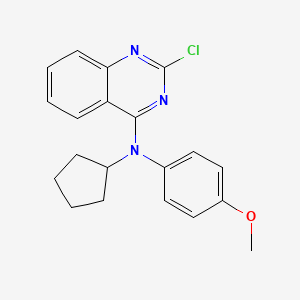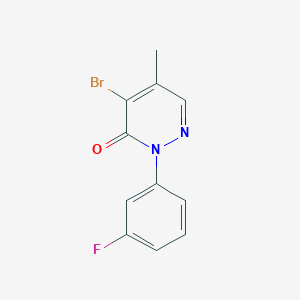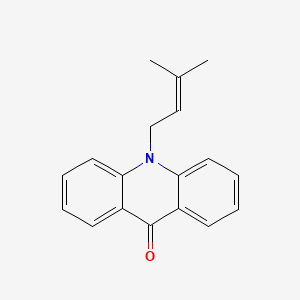
9(10H)-Acridinone, 10-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one: is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a 3-methylbut-2-en-1-yl substituent at the 10th position of the acridin-9(10H)-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and 3-methylbut-2-en-1-yl halides.
Alkylation Reaction: The key step involves the alkylation of the acridine derivative with the 3-methylbut-2-en-1-yl halide under basic conditions. Common bases used include potassium carbonate or sodium hydride.
Cyclization: The intermediate product undergoes cyclization to form the acridin-9(10H)-one core. This step may require the use of a catalyst such as palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学的研究の応用
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex acridine derivatives with potential biological activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers investigate its interactions with biomolecules such as proteins and nucleic acids to understand its mechanism of action.
作用機序
The mechanism of action of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes, but it may also interact with other cellular proteins involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-aminoacridine: Known for its antimicrobial properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one is unique due to its specific substituent at the 10th position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with DNA and proteins, making it a valuable compound for research in medicinal chemistry and materials science.
特性
CAS番号 |
102939-98-0 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
10-(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C18H17NO/c1-13(2)11-12-19-16-9-5-3-7-14(16)18(20)15-8-4-6-10-17(15)19/h3-11H,12H2,1-2H3 |
InChIキー |
GQVPCRCVTBFZMG-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


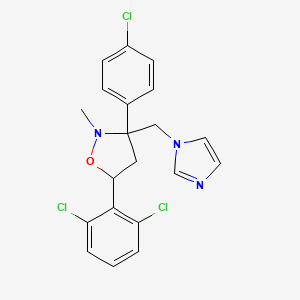
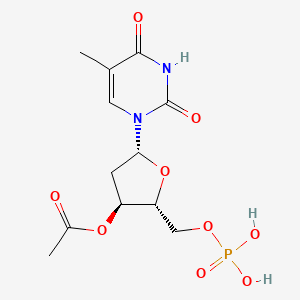
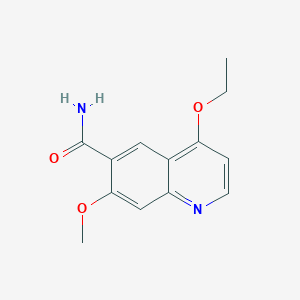
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
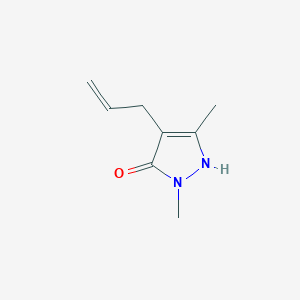

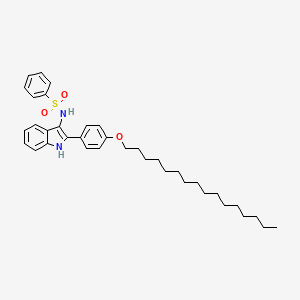
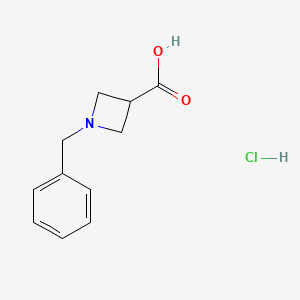
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
